molecular formula C5H2BrFIN B6230636 3-bromo-5-fluoro-4-iodopyridine CAS No. 1349717-02-7

3-bromo-5-fluoro-4-iodopyridine

Cat. No.: B6230636
CAS No.: 1349717-02-7
M. Wt: 301.9
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Description

3-Bromo-5-fluoro-4-iodopyridine is a high-value, polyhalogenated pyridine derivative designed for advanced research and development. Its primary application is as a versatile synthetic intermediate in medicinal chemistry and materials science. The presence of three distinct halogen atoms (bromine, fluorine, and iodine) on the pyridine ring provides multiple, orthogonal sites for selective functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings . This makes it an exceptionally valuable building block for the efficient synthesis of complex, pentasubstituted pyridine scaffolds that are difficult to access by other means . Compounds in this class are recognized as halogen-rich intermediates crucial for constructing diverse chemical libraries for drug discovery programs . The fluorine atom, in particular, is a key feature in modern agrochemical and pharmaceutical agents due to its ability to influence metabolic stability, bioavailability, and binding affinity. Researchers utilize this chemical to introduce a pyridine core with specific halogen handles into target molecules, accelerating the exploration of structure-activity relationships (SAR) . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

1349717-02-7

Molecular Formula

C5H2BrFIN

Molecular Weight

301.9

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-bromo-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-bromo-5-fluoro-4-iodopyridine, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. This document is intended to serve as a key resource, offering detailed information on the molecular characteristics of this compound.

Core Molecular Information

3-bromo-5-fluoro-4-iodopyridine is a polysubstituted aromatic heterocycle. The strategic placement of bromine, fluorine, and iodine atoms on the pyridine ring creates a unique electronic and steric environment, making it a valuable building block in the synthesis of more complex molecules. The fundamental molecular details are summarized below.

PropertyValueSource
Molecular Formula C₅H₂BrFIN[1]
Molecular Weight 301.88 g/mol [2]
Monoisotopic Mass 300.83994 Da[1]

Structural and Identification Data

A compound's utility in synthetic chemistry is intrinsically linked to its structure. The following data provides unambiguous identification of 3-bromo-5-fluoro-4-iodopyridine through various standard chemical notation systems.

IdentifierString
SMILES C1=C(C(=C(C=N1)Br)I)F
InChI InChI=1S/C5H2BrFIN/c6-3-1-9-2-4(7)5(3)8/h1-2H
InChIKey MEQMAUZIQWITNS-UHFFFAOYSA-N

The structural relationship of the atoms in 3-bromo-5-fluoro-4-iodopyridine can be visualized as follows:

Caption: 2D structure of 3-bromo-5-fluoro-4-iodopyridine.

Physicochemical Properties (Predicted)

While experimental data for this specific compound is not widely available, computational predictions provide valuable insights into its behavior. The following table outlines the predicted physicochemical properties of 3-bromo-5-fluoro-4-iodopyridine.

PropertyPredicted Value
XlogP 2.3
Predicted Collision Cross Section (Ų) [M+H]⁺: 132.5, [M+Na]⁺: 139.4, [M-H]⁻: 130.3

These predicted values suggest that 3-bromo-5-fluoro-4-iodopyridine is a relatively lipophilic compound.

Synthesis and Reactivity Insights

The synthesis of polysubstituted pyridines such as 3-bromo-5-fluoro-4-iodopyridine often involves multi-step synthetic routes. While a direct synthesis protocol for this exact molecule is not detailed in the provided search results, related structures offer insights into potential synthetic strategies. For instance, the synthesis of halogen-rich pyridines can be achieved through "halogen dance" reactions on appropriately substituted pyridine precursors.[3][4]

The general workflow for the synthesis of a related compound, 3-fluoro-4-iodopyridine, from 3-fluoro-4-aminopyridine via a Sandmeyer-type reaction provides a logical framework for potential synthetic approaches.[5]

G start Substituted Pyridine Precursor step1 Halogenation/Functional Group Interconversion start->step1 step2 Purification step1->step2 product 3-bromo-5-fluoro-4-iodopyridine step2->product

Caption: Generalized synthetic workflow for polysubstituted pyridines.

Applications in Research and Development

Halogenated pyridines are crucial intermediates in medicinal chemistry and materials science. The presence of multiple halogen atoms (bromine, fluorine, and iodine) on the pyridine ring of 3-bromo-5-fluoro-4-iodopyridine offers several strategic advantages for drug development professionals:

  • Orthogonal Reactivity: The different halogens can be selectively functionalized using various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the stepwise and controlled introduction of diverse substituents.

  • Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and binding affinity, while the bulkier bromine and iodine atoms can be used to probe steric pockets in target proteins.

  • Scaffolding for Library Synthesis: This compound serves as a versatile scaffold for the generation of libraries of novel compounds for high-throughput screening.

The unique substitution pattern of 3-bromo-5-fluoro-4-iodopyridine makes it a promising candidate for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active molecules.

References

  • PubChemLite. 3-bromo-5-fluoro-4-iodopyridine (C5H2BrFIN). Available from: [Link]

  • ACS Publications. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. 2022. Available from: [Link]

  • PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. 2022. Available from: [Link]

Sources

Electronic properties of 3-bromo-5-fluoro-4-iodopyridine ring system

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties and Reactivity of the 3-Bromo-5-Fluoro-4-Iodopyridine Ring System

Abstract

The 3-bromo-5-fluoro-4-iodopyridine scaffold is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of three distinct halogen atoms on an electron-deficient pyridine core imparts a nuanced electronic character and a predictable hierarchy of reactivity. This guide offers a detailed exploration of the electronic properties governing this system, providing field-proven insights into its synthetic applications. We will dissect the interplay of inductive and resonance effects, analyze the consequential reactivity in key transformations, and provide robust, validated protocols for its selective functionalization.

The Electronic Architecture of the Ring System

The chemical behavior of 3-bromo-5-fluoro-4-iodopyridine is a direct consequence of the electronic interplay between the electron-deficient pyridine ring and its three halogen substituents. Understanding these foundational principles is critical for predicting and controlling its reactivity.

The Pyridine Core: An Intrinsic Electron Sink

Unlike benzene, the pyridine ring contains a nitrogen atom that is more electronegative than carbon. This intrinsically polarizes the ring system, withdrawing electron density from the carbon atoms and making the ring electron-deficient.[1] This inherent property makes pyridines more susceptible to nucleophilic attack, especially at the positions ortho (2, 6) and para (4) to the nitrogen, as these positions can best stabilize the negative charge of a Meisenheimer-type intermediate.[1][2][3]

The Halogen Substituents: A Duality of Effects

Halogens exert two opposing electronic effects on an aromatic ring: a powerful, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R).[4][5][6]

  • Inductive Effect (-I): This effect operates through the sigma bond framework and is dictated by electronegativity. All three halogens are more electronegative than carbon, thus withdrawing electron density from the pyridine ring. The strength of this effect follows the order of electronegativity: F > Br > I .[7] This withdrawal further depletes the ring of electron density, enhancing its susceptibility to nucleophilic attack.

  • Resonance Effect (+R): This effect involves the donation of a lone pair of electrons from the halogen into the π-system of the ring.[5] Efficient resonance requires effective overlap between the p-orbitals of the halogen and the carbon, which decreases as the halogen atom's size increases. Therefore, the resonance donation follows the order: F > Br > I .

In the case of halogens, the inductive effect is dominant, leading to an overall deactivation of the ring.[4][5] The combined -I effects of fluorine, bromine, and iodine make the 3-bromo-5-fluoro-4-iodopyridine ring exceptionally electron-poor.

cluster_F Fluorine (C5) cluster_Br Bromine (C3) cluster_I Iodine (C4) Ring Pyridine Ring F_I Strong -I Effect (Inductive Withdrawal) F_I->Ring Dominant F_R Weak +R Effect (Resonance Donation) F_R->Ring Br_I Moderate -I Effect Br_I->Ring Dominant Br_R Weaker +R Effect Br_R->Ring I_I Weak -I Effect I_I->Ring Dominant I_R Weakest +R Effect I_R->Ring

Caption: Dominant electronic effects of halogen substituents.

Physicochemical and Spectroscopic Data

A summary of the core physical and chemical properties of 3-bromo-5-fluoro-4-iodopyridine is essential for its practical application in the laboratory.

PropertyValueSource
Molecular Formula C₅H₂BrFIN[8]
Molecular Weight 301.84 g/mol [8]
Monoisotopic Mass 300.83994 Da[8]
CAS Number 1255573-04-1 (Provisional)
Physical Appearance Expected to be a solid at room temperature
XLogP (Predicted) 2.3[8]

Note: Experimental data for this specific isomer is limited in public literature. Properties are based on computational predictions and data from similar structures.

Synthetic Utility: A Hierarchy of Reactivity

The primary value of 3-bromo-5-fluoro-4-iodopyridine in synthesis lies in its capacity for sequential, site-selective functionalization. This selectivity is governed by the differing strengths of the carbon-halogen bonds, which dictates their reactivity, particularly in palladium-catalyzed cross-coupling reactions.

The reactivity of the C-X bond towards oxidative addition, the rate-determining step in many cross-coupling cycles, follows the order of bond dissociation energy: C-I < C-Br << C-F .[9] This provides a clear and reliable roadmap for synthetic planning.

Start 3-bromo-5-fluoro-4-iodopyridine Step1 Selective Reaction at C4-I (e.g., Suzuki, Sonogashira) Start->Step1 Highest Reactivity Mildest Conditions Intermediate1 4-Substituted-3-bromo-5-fluoropyridine Step1->Intermediate1 Step2 Reaction at C3-Br (More Forcing Conditions) Intermediate1->Step2 Lower Reactivity Higher Temp / Stronger Ligand Intermediate2 3,4-Disubstituted-5-fluoropyridine Step2->Intermediate2 Step3 C5-F Bond (Generally Inert to Cross-Coupling) Intermediate2->Step3

Caption: Reactivity hierarchy for sequential cross-coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds.[10][11] By carefully controlling reaction conditions, one can achieve selective coupling at the C4-I position while leaving the C3-Br bond intact for subsequent transformations.

Expert Insight: The choice of base is crucial. While strong bases like K₃PO₄ are effective, milder bases such as K₂CO₃ can enhance selectivity for the more reactive C-I bond, especially at lower temperatures.[10][11] The palladium catalyst, typically Pd(PPh₃)₄, is effective due to its balance of stability and reactivity.[10]

Step-by-Step Protocol: Selective Suzuki-Miyaura Coupling at the C4-I Position

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromo-5-fluoro-4-iodopyridine (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The water is essential for the transmetalation step.

  • Reaction: Heat the mixture with vigorous stirring at 80-90 °C. Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically occurs within 2-6 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Oxidative Addition Complex (Aryl-Pd(II)-I)L₂ pd0->pd2_complex Oxidative Addition (Rate-Limiting) transmetalation_complex Transmetalation Complex (Aryl-Pd(II)-Ar')L₂ pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Coupled Product transmetalation_complex->product aryl_iodide R-I (Substrate) aryl_iodide->pd0 boronic_acid Ar'-B(OH)₂ base Base (e.g., K₂CO₃) boronic_acid->base base->pd2_complex

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, a key transformation for accessing conjugated systems.[12][13] This reaction relies on a dual-catalyst system of palladium and copper(I). Again, the C4-I bond is the prime site for this transformation under controlled conditions.

Expert Insight: The copper(I) co-catalyst (typically CuI) is critical for forming a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12] The amine base (e.g., triethylamine or diisopropylamine) serves a dual role: it acts as the base to deprotonate the alkyne and as a solvent. Performing the reaction under strictly anaerobic conditions is vital to prevent the undesired Glaser homocoupling of the alkyne.[12]

Step-by-Step Protocol: Selective Sonogashira Coupling at the C4-I Position

  • Reaction Setup: To a Schlenk flask under argon, add 3-bromo-5-fluoro-4-iodopyridine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.04 equiv.), and copper(I) iodide (CuI) (0.04-0.08 equiv.).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) or a mixture of THF/Et₃N. Add the terminal alkyne (1.2-1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC. Reactions are often complete within 2-12 hours.

  • Workup: Remove the solvent under reduced pressure. Redissolve the residue in dichloromethane or ethyl acetate and wash with aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the product via flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a cornerstone of modern medicinal chemistry.[14] The enhanced reactivity of the C4-I bond allows for the selective introduction of a wide range of primary and secondary amines.

Expert Insight: This reaction requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) to deprotonate the amine in the catalytic cycle.[15] The choice of phosphine ligand is paramount; bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the crucial reductive elimination step and prevent catalyst decomposition.[15][16]

Step-by-Step Protocol: Selective Buchwald-Hartwig Amination at the C4-I Position

  • Reaction Setup: In a glovebox or under a strict argon atmosphere, charge an oven-dried vial with 3-bromo-5-fluoro-4-iodopyridine (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (NaOt-Bu, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), and a suitable phosphine ligand (e.g., XPhos, 0.02-0.04 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the vial and heat the mixture with stirring at 90-110 °C for 4-24 hours. Monitor for completion by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting aryl amine by column chromatography.

Conclusion and Outlook

The 3-bromo-5-fluoro-4-iodopyridine ring system is a testament to the power of rational design in synthetic chemistry. The electron-deficient nature of the pyridine core, amplified by the strong inductive effects of three halogen atoms, primes the molecule for a variety of transformations. More importantly, the distinct bond strengths of C-I, C-Br, and C-F establish a reliable and predictable hierarchy of reactivity. This allows chemists to selectively functionalize the C4 and C3 positions through a suite of powerful palladium-catalyzed cross-coupling reactions, making this scaffold an exceptionally valuable and versatile tool for constructing complex molecules with applications in drug discovery, agrochemicals, and materials science.

References

  • Chambers, R. D., et al. (2000). Polyhalogenated heterocyclic compounds. Part 47.1 Syntheses of multi-substituted pyridine derivatives from pentafluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Bilińska, A., et al. (2021). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. RSC Publishing. Available at: [Link]

  • da Costa, R. C., et al. (2024). A Theoretical Study on the Electronic Excitation of the Pyridine Molecule by Electron Impact. MDPI. Available at: [Link]

  • LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]

  • La Salle University. (n.d.). Substituent Effects. La Salle University. Available at: [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Available at: [Link]

  • Kakeshpour, T., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. ACS Publications. Available at: [Link]

  • Meanwell, M., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. ACS Publications. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available at: [Link]

  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. Available at: [Link]

  • PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. Available at: [Link]

  • PubChem. (n.d.). 3-bromo-5-fluoro-4-iodopyridine. PubChem. Available at: [Link]

  • Kumar, A., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Available at: [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Halogens as directing groups in aromatic reactions. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Available at: [Link]

  • Khan, I., et al. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. Available at: [Link]

  • Molecules. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • PubChem. (n.d.). 3-Fluoro-4-Iodopyridine. PubChem. Available at: [Link]

  • Royal Society of Chemistry. (2014). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-bromo-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-bromo-5-fluoro-4-iodopyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring three distinct halogen atoms, provides a versatile scaffold for the synthesis of complex molecules through selective cross-coupling reactions. This document provides a comprehensive, in-depth technical guide for the synthesis of 3-bromo-5-fluoro-4-iodopyridine from the readily available starting material, 3-bromo-5-fluoropyridine. This protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices.

The synthetic strategy detailed herein employs a directed ortho-metalation (DoM) approach. This powerful technique allows for the regioselective deprotonation of an aromatic ring at the position adjacent to a directing metalating group (DMG), followed by quenching with a suitable electrophile.[1][2] In the context of this synthesis, the pyridine nitrogen atom itself serves as the directing group, guiding the lithiation to the C-4 position.

Reaction Mechanism: Directed ortho-Metalation and Iodination

The synthesis of 3-bromo-5-fluoro-4-iodopyridine from 3-bromo-5-fluoropyridine is a two-step process occurring in a single pot:

  • Directed ortho-Lithiation: The process begins with the deprotonation of 3-bromo-5-fluoropyridine at the C-4 position. This is achieved using a strong, non-nucleophilic, sterically hindered base, Lithium Diisopropylamide (LDA), at cryogenic temperatures (-78 °C). The pyridine nitrogen acts as a Lewis basic site, coordinating with the lithium ion of LDA. This coordination increases the acidity of the adjacent protons, with a preference for deprotonation at the C-4 position over the C-2 position due to electronic and steric factors. The use of a hindered base like LDA is crucial to prevent nucleophilic addition to the pyridine ring, a common side reaction when using less bulky organolithium reagents like n-butyllithium.[3][4] The low reaction temperature is essential for the stability of the resulting highly reactive 4-lithio-3-bromo-5-fluoropyridine intermediate.

  • Iodination: The second step involves the introduction of an iodine atom at the C-4 position. This is accomplished by quenching the in situ generated organolithium intermediate with an electrophilic iodine source, typically a solution of elemental iodine (I₂). The nucleophilic carbanion of the lithiated pyridine readily attacks the electrophilic iodine, forming the C-I bond and yielding the desired product, 3-bromo-5-fluoro-4-iodopyridine.

The overall reaction can be visualized as follows:

reaction_mechanism start 3-bromo-5-fluoropyridine intermediate 4-lithio-3-bromo-5-fluoropyridine (in situ intermediate) start->intermediate Directed ortho-Lithiation LDA LDA, THF, -78 °C I2 I₂ product 3-bromo-5-fluoro-4-iodopyridine intermediate->product Iodination (Quench)

Caption: Reaction mechanism for the synthesis of 3-bromo-5-fluoro-4-iodopyridine.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of 3-bromo-5-fluoro-4-iodopyridine. All operations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware to prevent quenching of the organolithium intermediate.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )GradeSupplier
3-bromo-5-fluoropyridine175.98≥97%Commercially Available
Diisopropylamine101.19Anhydrous, ≥99.5%Commercially Available
n-Butyllithium64.062.5 M in hexanesCommercially Available
Iodine (I₂)253.81≥99.8%Commercially Available
Tetrahydrofuran (THF)72.11Anhydrous, ≥99.9%Commercially Available
Saturated aq. Na₂S₂O₃--Prepared in-house
Saturated aq. NaCl (Brine)--Prepared in-house
Anhydrous MgSO₄ or Na₂SO₄-Reagent GradeCommercially Available
Ethyl Acetate88.11ACS GradeCommercially Available
Hexanes-ACS GradeCommercially Available
Silica Gel-230-400 meshCommercially Available
Step-by-Step Procedure
  • Preparation of LDA Solution (in situ):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 40 mL).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add diisopropylamine (1.54 mL, 11.0 mmol, 1.1 equiv) to the cooled THF.

    • To this solution, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

  • Lithiation of 3-bromo-5-fluoropyridine:

    • In a separate flame-dried flask, dissolve 3-bromo-5-fluoropyridine (1.76 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (20 mL).

    • Slowly add the solution of 3-bromo-5-fluoropyridine to the freshly prepared LDA solution at -78 °C via a cannula or dropping funnel over 20-30 minutes.

    • Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species may be indicated by a color change.

  • Iodination (Quenching):

    • Prepare a solution of iodine (3.05 g, 12.0 mmol, 1.2 equiv) in anhydrous THF (20 mL).

    • Slowly add the iodine solution to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes.

    • Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of excess iodine is no longer visible.[5]

    • Transfer the mixture to a separatory funnel and add water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.[6]

    • A suitable eluent system is a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).

    • Combine the fractions containing the desired product (as determined by TLC analysis) and concentrate under reduced pressure to yield 3-bromo-5-fluoro-4-iodopyridine as a solid.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete lithiation due to moisture or non-anhydrous conditions.Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly opened or properly stored reagents.
Inactive n-butyllithium.Titrate the n-butyllithium solution before use to determine its exact concentration.
Reaction temperature was too high.Maintain the reaction temperature at or below -75 °C during the lithiation step.
Formation of multiple byproducts Nucleophilic addition of n-BuLi to the pyridine ring.Ensure a sterically hindered base like LDA is used. If using n-BuLi is unavoidable, consider using it at a lower temperature or in the presence of a chelating agent like TMEDA.
Scrambling of halogen atoms (halogen dance).This is less common at very low temperatures but can occur if the reaction is allowed to warm prematurely. Maintain cryogenic temperatures until the quench.
Difficulty in purification Incomplete quenching of iodine.Add more sodium thiosulfate solution during the work-up until the organic layer is colorless.
Co-elution of impurities.Optimize the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step.[6]

Safety Precautions

  • n-Butyllithium: is a pyrophoric liquid that can ignite spontaneously on contact with air.[7] It reacts violently with water. Handle only under an inert atmosphere in a well-ventilated fume hood. Wear personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves.

  • Diisopropylamine: is a corrosive and flammable liquid. Avoid inhalation and contact with skin and eyes.

  • Iodine: is harmful if inhaled or in contact with skin.[8][9] It can cause severe eye irritation. Handle in a fume hood and wear appropriate PPE.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

Always have appropriate spill kits and fire extinguishers readily available. Never work alone when handling highly reactive reagents.

Experimental Workflow

The following diagram outlines the complete workflow for the synthesis of 3-bromo-5-fluoro-4-iodopyridine.

workflow start Prepare Anhydrous Glassware and Reagents prepare_lda Prepare LDA solution in THF at -78 °C start->prepare_lda lithiation Lithiate 3-bromo-5-fluoropyridine with LDA at -78 °C prepare_lda->lithiation iodination Quench with I₂ solution at -78 °C lithiation->iodination warm Warm to Room Temperature iodination->warm workup Aqueous Work-up with Na₂S₂O₃ warm->workup extraction Extract with Ethyl Acetate workup->extraction drying Dry and Concentrate extraction->drying purification Purify by Column Chromatography drying->purification product Obtain Pure 3-bromo-5-fluoro-4-iodopyridine purification->product

Caption: Overall workflow for the synthesis of 3-bromo-5-fluoro-4-iodopyridine.

References

  • Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. HETEROCYCLES, 35(1), 151-168.
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. BenchChem.
  • Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate. [Link]

  • ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

  • Mongin, F., & Quéguiner, G. (2001). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Tetrahedron, 57(21), 4059-4070.
  • Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Crossref. [Link]

  • Myers, A. G. Directed (ortho) Metallation. Andrew G. Myers Research Group, Harvard University.
  • Myers, A. G. ortho metalation. Andrew G. Myers Research Group, Harvard University.
  • Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Mortier, J.
  • Chem-Station. (2015, January 13). Directed Ortho Metalation. Chem-Station Int. Ed. [Link]

  • Common Organic Chemistry. Lithiation / Iodination. [Link]

  • Common Organic Chemistry. Iodination - Common Conditions. [Link]

  • University of Rochester, Department of Chemistry. Workup: Bromine or Iodine. [Link]

  • Rouquet, G., Blakemore, D. C., & Ley, S. V. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
  • Kim, H. J., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6296.
  • CLEAPSS. (2022). Student safety sheets 56 Iodine.
  • Fisher Scientific. (2009).
  • Fisher Scientific. (2014).
  • Science Company.
  • Chem-Supply.
  • Kim, H. J., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PMC. [Link]

  • Knochel, P., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(3), 1645-1656.
  • Org, J. (2009). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry, 74(14), 5111-5114.
  • ResearchGate. ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. [Link]

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5.
  • Google Patents. (2013). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
  • The Journal of Physical Chemistry B. (2011). Iodide as a Fluorescence Quencher and Promoter—Mechanisms and Possible Implications. [Link]

  • Wu, F., et al. (2025). Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation. Organic Chemistry Frontiers, 12, 7075-7080.
  • PubMed. Selective quenching of triplet excited states of pteridines. [Link]

  • Sakthivel, K., et al. (2022). Recent progress in hypervalent iodine-mediated fluorination of organic compounds. Arkivoc, 2022(7), 138-165.
  • ResearchGate. How do I selectively exchange iodine with lithiate?. [Link]

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Application Note: Regioselective Cross-Coupling of 3-Bromo-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the regioselective functionalization of 3-bromo-5-fluoro-4-iodopyridine , a high-value scaffold for medicinal chemistry. This molecule represents a "privileged structure" due to its ability to undergo orthogonal cross-coupling reactions.

The core challenge lies in differentiating the reactivity of the three halogen substituents. This guide provides validated protocols to achieve C4-selectivity (Iodine displacement) followed by C3-selectivity (Bromine displacement) , leaving the C5-Fluorine intact for metabolic stability or subsequent nucleophilic aromatic substitution (


).

Mechanistic Insight & Reactivity Profile

The Principle of Orthogonal Reactivity

The regioselectivity in polyhalogenated pyridines is governed by two factors: Bond Dissociation Energy (BDE) and Electronic Activation relative to the pyridine nitrogen.

  • C4-Iodine (Site A): Most reactive. The C-I bond is the weakest, and the C4 position is electron-deficient (para-like to Nitrogen), facilitating rapid oxidative addition of Pd(0).

  • C3-Bromine (Site B): Moderately reactive. The C-Br bond is stronger than C-I. The C3 position (beta to Nitrogen) is less electron-deficient than C4.

  • C5-Fluorine (Site C): Inert to standard Pd-catalysis. The C-F bond is extremely strong. However, it highly activates the ring for

    
     and increases the electrophilicity of C4.
    
Reactivity Visualization

The following diagram illustrates the hierarchy of functionalization.

ReactivityMap Substrate 3-Bromo-5-fluoro- 4-iodopyridine C4 C4-Iodine (Primary Site) Substrate->C4 Fast Oxidative Addition (Pd-Catalysis) C3 C3-Bromine (Secondary Site) Substrate->C3 Slow Oxidative Addition (Requires High T) C5 C5-Fluorine (Tertiary/Inert) Substrate->C5 Inert to Pd (Active for SNAr)

Figure 1: Reactivity hierarchy of the tri-halogenated scaffold. Green indicates the first point of entry.

Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Displace the C4-Iodine with an aryl boronic acid without affecting the C3-Bromine.

  • Rationale: We utilize the weak C-I bond strength. By maintaining mild temperatures and strict stoichiometry, we prevent the catalyst from engaging the C-Br bond.

  • Catalyst Choice: Pd(PPh3)4 is preferred over highly active catalysts (like XPhos-Pd-G2) to avoid "over-coupling."

Materials
  • Substrate: 3-bromo-5-fluoro-4-iodopyridine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.05 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)

  • Base: Sodium Carbonate (Na2CO3) (2.0 M aqueous solution, 2.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/EtOH (degassed)

Step-by-Step Procedure
  • Setup: Flame-dry a Schlenk flask or microwave vial and cool under Argon flow.

  • Charging: Add the iodopyridine (1.0 equiv), aryl boronic acid (1.05 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Solvent Addition: Add degassed DME (concentration ~0.1 M).

  • Base Addition: Add the Na2CO3 solution via syringe.

  • Reaction:

    • Option A (Thermal): Stir at 40–50 °C for 4–6 hours.

    • Option B (Microwave): Irradiate at 60 °C for 20 minutes.

  • Monitoring: Check LCMS. Look for the disappearance of the starting material (M+) and formation of Product A.

    • QC Check: Product A must show the characteristic 1:1 isotope pattern of a mono-bromo compound.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Control Point: Do not exceed 60 °C. Higher temperatures significantly increase the formation of the bis-coupled byproduct.

Protocol B: C3-Selective Suzuki-Miyaura Coupling

Objective: React the C3-Bromine on the product from Protocol A.

  • Rationale: The C-Br bond is stronger. The ring is now more electron-rich (assuming an aryl group was added at C4), making the oxidative addition slower. We need a more active catalyst system or higher energy.

  • Catalyst Choice: Pd(dppf)Cl2 or Pd2(dba)3/XPhos are effective here.

Materials
  • Substrate: C4-substituted-3-bromo-5-fluoropyridine (Product of Protocol A)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·DCM (5 mol%)

  • Base: Potassium Phosphate (K3PO4) (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure
  • Setup: Prepare a sealed pressure tube or microwave vial under Argon.

  • Charging: Add the C4-substituted substrate, boronic acid, catalyst, and base.

  • Reaction: Heat to 90–100 °C for 12–16 hours.

  • Monitoring: Monitor for the loss of the Bromine isotope pattern in LCMS.

  • Workup: Standard extraction and silica purification.

Workflow Visualization

The following diagram details the sequential logic flow for library generation.

Workflow Start Start: 3-Br-5-F-4-I-Pyridine Step1 Step 1: C4-Coupling (Pd(PPh3)4, 50°C) Start->Step1 Check1 QC: Check Isotope Pattern (Must retain Br) Step1->Check1 Check1->Start Fail (Bis-coupling) Reduce Temp Intermed Intermediate: 4-Aryl-3-bromo-5-fluoropyridine Check1->Intermed Pass Step2 Step 2: C3-Coupling (Pd(dppf)Cl2, 100°C) Intermed->Step2 Final Final Product: 3,4-Diaryl-5-fluoropyridine Step2->Final

Figure 2: Sequential workflow for orthogonal functionalization.

Data Summary & Troubleshooting

Comparative Reaction Conditions
ParameterC4-Coupling (Iodine)C3-Coupling (Bromine)
Leaving Group Iodide (-I)Bromide (-Br)
Bond Strength Weak (~65 kcal/mol)Medium (~81 kcal/mol)
Temp Range 25 °C – 50 °C80 °C – 110 °C
Catalyst Pd(PPh3)4 (Ligand: PPh3)Pd(dppf)Cl2 or XPhos (Ligand: Bidentate/Bulky)
Stoichiometry 1.0 : 1.05 (Strict)1.0 : 1.5 (Excess allowed)
Common Pitfall Bis-coupling (reaction at C3)Protodebromination (loss of Br without coupling)
Troubleshooting Guide
  • Problem: Significant amount of bis-coupled product (C3 and C4 reacted) during Step 1.

    • Solution: Lower the temperature to RT. Switch solvent to Toluene/Water (biphasic systems often slow down the second oxidative addition). Reduce catalyst loading to 1 mol%.

  • Problem: No reaction at C3 (Step 2).

    • Solution: The C4-aryl group may be causing steric hindrance.[1] Switch to a highly active catalytic system such as Buchwald's XPhos Pd G2 or SPhos Pd G2 , which are designed for sterically hindered chlorides/bromides.

  • Problem: Hydrolysis of the C5-Fluorine.

    • Solution: Avoid strong hydroxide bases (KOH, NaOH) at high temperatures. Use mild bases like K3PO4 or Cs2CO3 in anhydrous conditions if necessary.

References

  • Handy, C. J., & Zhang, Y. (2001). "The regioselective cross-coupling of polyhalogenated pyridines." Chemical Communications.[3] (Establishes the C4 > C3 > C2 reactivity rules).

  • Laggner, C., et al. (2016).[4] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science.

  • Schlosser, M. (2005). "Site Selective Coupling: The influence of steric and electronic factors." Angewandte Chemie. (Foundational work on halopyridine selectivity).

Sources

Application Notes and Protocols: Regioselective Lithiation and Electrophilic Trapping of 3-Bromo-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Polysubstituted Pyridines

The targeted functionalization of highly substituted pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of synthetic strategies, the regioselective generation of organometallic intermediates followed by quenching with a suitable electrophile stands out for its efficiency and versatility. This application note provides a detailed guide to the lithiation and subsequent electrophilic trapping of 3-bromo-5-fluoro-4-iodopyridine, a versatile building block for the synthesis of complex heterocyclic compounds.

This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry. We will delve into the mechanistic underpinnings of the reaction, provide field-proven, step-by-step protocols, and address the critical safety considerations associated with the use of organolithium reagents.

Scientific Rationale and Mechanistic Considerations

The selective functionalization of 3-bromo-5-fluoro-4-iodopyridine hinges on the principles of metal-halogen exchange. This reaction is a powerful method for the preparation of organolithium compounds from organic halides.[1] The rate of exchange is highly dependent on the halogen, following the general trend: I > Br > Cl.[1] This differential reactivity is the key to achieving high regioselectivity in polysubstituted systems.

In the case of 3-bromo-5-fluoro-4-iodopyridine, the carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine and carbon-fluorine bonds. Consequently, upon treatment with an alkyllithium reagent, such as n-butyllithium (n-BuLi), a rapid and selective metal-halogen exchange is anticipated to occur at the 4-position, yielding the 4-lithiated pyridine intermediate. The fluorine and bromine atoms are expected to remain intact under these conditions.

It is crucial to perform this reaction at low temperatures (typically -78 °C) to prevent side reactions, such as decomposition of the organolithium intermediate or potential "halogen dance" rearrangements, where the halogen and lithium atoms exchange positions on the aromatic ring.[2]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for each manipulation. Adherence to strict anhydrous and inert atmosphere techniques is paramount for the success of these reactions.

Protocol 1: General Procedure for the Lithiation of 3-Bromo-5-fluoro-4-iodopyridine

This protocol details the generation of the 4-lithio-3-bromo-5-fluoropyridine intermediate.

Materials and Equipment:

  • 3-Bromo-5-fluoro-4-iodopyridine

  • Anhydrous tetrahydrofuran (THF) or toluene

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration prior to use)

  • Dry, two or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with a bubbler

  • Syringes and needles (oven-dried)

  • Low-temperature thermometer

  • Dry ice/acetone bath

Workflow Diagram:

G cluster_setup System Preparation cluster_reaction Lithiation Reaction cluster_output Result setup1 Assemble and flame-dry glassware under vacuum. setup2 Backfill with inert gas (Ar or N2). setup1->setup2 react1 Dissolve 3-bromo-5-fluoro-4-iodopyridine in anhydrous THF. setup2->react1 react2 Cool solution to -78 °C. react1->react2 react3 Add n-BuLi dropwise, maintaining T < -70 °C. react2->react3 react4 Stir at -78 °C for 30-60 minutes. react3->react4 output Solution of 4-lithio-3-bromo-5-fluoropyridine react4->output

Caption: Workflow for the generation of the lithiated pyridine intermediate.

Detailed Steps:

  • Glassware Preparation: Assemble a dry two or three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a septum under an atmosphere of inert gas (Argon or Nitrogen). Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation: In the prepared flask, dissolve 3-bromo-5-fluoro-4-iodopyridine (1.0 eq) in anhydrous THF or toluene (to achieve a concentration of 0.2-0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.

  • Lithiation: Slowly add n-BuLi (1.0-1.1 eq) dropwise via syringe over a period of 10-20 minutes. It is critical to maintain the internal temperature below -70 °C to ensure selectivity and prevent decomposition.[3]

  • Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the lithiated species is typically rapid. The resulting solution/slurry is now ready for the electrophilic trapping step.

Protocol 2: Electrophilic Trapping of 4-Lithio-3-bromo-5-fluoropyridine

This protocol describes the reaction of the generated organolithium intermediate with a generic electrophile.

Materials and Equipment:

  • Solution of 4-lithio-3-bromo-5-fluoropyridine from Protocol 1

  • Desired electrophile (e.g., dimethylformamide (DMF), trimethylsilyl chloride (TMSCl), benzaldehyde, etc.) (1.1-1.2 eq)

  • Anhydrous THF (if the electrophile is a solid)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for workup and purification

Workflow Diagram:

G cluster_trapping Electrophilic Trapping cluster_workup Workup and Purification input Solution of 4-lithio-3-bromo-5-fluoropyridine (from Protocol 1) trap1 Add electrophile (1.1-1.2 eq) dropwise at -78 °C. input->trap1 trap2 Stir at -78 °C for 1 hour. trap1->trap2 trap3 Slowly warm to room temperature and stir for 1-2 hours. trap2->trap3 workup1 Quench with sat. aq. NH4Cl. trap3->workup1 workup2 Extract with organic solvent. workup1->workup2 workup3 Wash with brine, dry, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4 output Purified 4-substituted-3-bromo-5-fluoropyridine workup4->output

Caption: Workflow for the electrophilic trapping and product isolation.

Detailed Steps:

  • Electrophile Addition: To the solution of 4-lithio-3-bromo-5-fluoropyridine at -78 °C, add the desired electrophile (1.1-1.2 eq) dropwise. If the electrophile is a solid, it should be dissolved in a minimal amount of anhydrous THF before addition.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour after the addition of the electrophile is complete.

  • Warming: Allow the reaction to warm slowly to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture in an ice-water bath and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-substituted-3-bromo-5-fluoropyridine.

Data Presentation: Expected Outcomes and Selectivity

The choice of organolithium reagent and reaction conditions is critical for achieving the desired selectivity. The following table summarizes the rationale behind the recommended parameters.

ParameterRecommended ConditionRationale
Organolithium Reagent n-Butyllithium (n-BuLi)Sufficiently reactive for iodine-lithium exchange at low temperatures without being overly aggressive, which could lead to side reactions.[4]
Solvent Anhydrous THF or TolueneEthereal solvents like THF are excellent for solvating the lithium cation, while toluene can also be used effectively.[5] Both must be rigorously dried.
Temperature -78 °CEssential for maintaining the stability of the organolithium intermediate, maximizing selectivity for iodine-lithium exchange, and preventing side reactions like the halogen dance.[6]
Atmosphere Inert (Argon or Nitrogen)Organolithium reagents are pyrophoric and react violently with atmospheric oxygen and moisture. A strict inert atmosphere is mandatory for safety and reaction success.[3]

Safety and Handling of Organolithium Reagents

WARNING: Organolithium reagents such as n-butyllithium are pyrophoric, meaning they can ignite spontaneously on contact with air and/or moisture. They are also corrosive. All manipulations must be carried out by trained personnel in a properly functioning fume hood under an inert atmosphere.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.

  • Body Protection: A flame-resistant lab coat is required.

  • Gloves: Wear nitrile gloves as a primary layer, with a secondary pair of neoprene or other chemically resistant gloves.

  • Footwear: Closed-toe shoes are essential.

Emergency Preparedness:

  • A Class D fire extinguisher (for combustible metals) or powdered lime should be immediately accessible. DO NOT USE WATER OR CARBON DIOXIDE EXTINGUISHERS.

  • An emergency safety shower and eyewash station must be readily available.

  • Never work alone when handling pyrophoric reagents.

Quenching and Disposal:

  • Excess or residual organolithium reagents must be quenched carefully. A common procedure involves slow addition to a cooled, stirred solution of a proton source like isopropanol in an inert solvent such as hexanes.

  • All glassware contaminated with organolithium reagents should be rinsed with an inert, dry solvent, and the rinsate should also be carefully quenched.

Conclusion

The regioselective lithiation of 3-bromo-5-fluoro-4-iodopyridine via metal-halogen exchange at the 4-position is a robust and highly effective method for the synthesis of a wide array of functionalized pyridine derivatives. By carefully controlling the reaction conditions, particularly temperature, and adhering to strict safety protocols for handling pyrophoric reagents, researchers can reliably generate the 4-lithiated intermediate and trap it with various electrophiles. This methodology provides a powerful tool for the construction of complex heterocyclic molecules for applications in drug discovery and materials science.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Lithiation of 3-Bromopyridine-d4 and Subsequent Functionalization. Retrieved February 15, 2026, from a relevant chemical supplier's technical portal.
  • ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Retrieved February 15, 2026, from [Link].

  • The Royal Society of Chemistry. (2009). Supporting Information for Chemical Communications.
  • Common Organic Chemistry. (n.d.). n-Butyllithium (n-BuLi). Retrieved February 15, 2026, from a relevant organic chemistry resource website.
  • PMC. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved February 15, 2026, from a relevant academic research group website.
  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved February 15, 2026, from [Link].

  • chemeurope.com. (n.d.). N-Butyllithium.
  • ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?.
  • The Sheppard Group. (2008). Metal-catalysed halogen exchange reactions of aryl halides. Retrieved February 15, 2026, from a relevant academic research group website.
  • Reddit. (2016). Regarding reaction conditions with nBuLi.
  • ChemicalBook. (n.d.). 3-BROMO-2-FLUORO-4-IODOPYRIDINE synthesis. Retrieved February 15, 2026, from a relevant chemical supplier website.
  • BenchChem. (n.d.). Application Notes and Protocols for the Lithiation of 3-Bromothiophene. Retrieved February 15, 2026, from a relevant chemical supplier's technical portal.
  • RSC Publishing. (2022). Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling.
  • The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved February 15, 2026, from a relevant university's student scholarship journal.
  • PMC. (n.d.). α‐Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping.
  • Wipf Group. (n.d.). Research. Retrieved February 15, 2026, from a relevant academic research group website.
  • PubMed. (2007). Functionalization through lithiation of (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide. Application to the labeling with carbon-11 of NK-3 receptor antagonist SB 222200.
  • Wikipedia. (n.d.). Pyridine. Retrieved February 15, 2026, from [Link].

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved February 15, 2026, from a relevant academic research group website.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-bromo-5-fluoro-4-iodopyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this highly functionalized heterocyclic building block. We will address common challenges in its multi-step synthesis, providing troubleshooting advice and in-depth answers to frequently asked questions to help you improve reaction yields and product purity.

Recommended Synthetic Pathway

The synthesis of 3-bromo-5-fluoro-4-iodopyridine is most reliably achieved through a two-step sequence starting from commercially available 3-fluoropyridine. This pathway leverages a highly regioselective directed ortho-metalation (DoM) for the iodination step, followed by a selective electrophilic bromination.

Synthetic_Pathway Start 3-Fluoropyridine Step1_reagents Step 1: Iodination 1. LDA, THF, -78 °C 2. I₂, THF, -78 °C to RT Intermediate 3-Fluoro-4-iodopyridine Step1_reagents->Intermediate Directed ortho-Metalation Step2_reagents Step 2: Bromination NBS, H₂SO₄ Product 3-Bromo-5-fluoro-4-iodopyridine Step2_reagents->Product Electrophilic Aromatic Substitution Troubleshooting_Lithiation cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of 3-Fluoro-4-iodopyridine Cause1 Side Reaction (n-BuLi Addition) Start->Cause1 Cause2 Incomplete Deprotonation Start->Cause2 Cause3 Moisture Contamination Start->Cause3 Sol1 Use Hindered Base (LDA or LTMP) Cause1->Sol1 Sol2 Strict Temp. Control (-78°C) Use 1.1-1.2 eq. Base Cause2->Sol2 Sol3 Use Anhydrous Solvents Inert Atmosphere (Ar/N₂) Cause3->Sol3

Caption: Troubleshooting logic for the ortho-lithiation/iodination step.

Question 2: In the second step, bromination of 3-fluoro-4-iodopyridine, I am getting a mixture of isomers and unreacted starting material. How can I improve the regioselectivity for the desired 5-bromo product?

Answer: The regioselectivity of this electrophilic bromination is challenging due to the electronic nature of the substituted pyridine ring. The existing halogens (F and I) are deactivating, making the reaction sluggish. The directing effects are as follows:

  • 3-Fluoro group: Directs incoming electrophiles to the 2 and 6 positions (ortho) and the 4-position (para), which is already occupied.

  • 4-Iodo group: Directs to the 3 and 5 positions (ortho). The 3-position is blocked.

Therefore, the 5-position is the most electronically favored site for substitution, being ortho to iodine and meta to fluorine. However, the overall deactivation of the ring can lead to a lack of selectivity and require forcing conditions, which can cause side reactions.

Solutions to Improve Selectivity and Yield:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective source of electrophilic bromine than liquid Br₂.

  • Activating the System: Performing the reaction in a strong acid, such as concentrated sulfuric acid (H₂SO₄) or using hexafluoroisopropanol (HFIP) as a solvent, can protonate the pyridine nitrogen, further modulating the ring's electronics and enhancing the reactivity of the halogenating agent. [1]A combination of NBS in H₂SO₄ is a standard method for brominating deactivated pyridines.

  • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly. This can help minimize the formation of undesired byproducts. Monitor the reaction by TLC or GC-MS to avoid over-bromination or decomposition.

Question 3: My final product, 3-bromo-5-fluoro-4-iodopyridine, seems to decompose during column chromatography or upon storage. What is causing this instability?

Answer: Polyhalogenated pyridines, especially those containing iodine, can be sensitive to light, heat, and acid/base exposure. [2][3]The carbon-iodine bond is the weakest link and can be prone to homolytic cleavage or other degradation pathways.

Troubleshooting & Stabilization Strategies:

  • Purification:

    • Chromatography: Minimize exposure to silica gel, which is acidic. Consider using deactivated (neutral) silica or alumina. Use a non-polar eluent system (e.g., Hexanes/Ethyl Acetate or Hexanes/DCM) and run the column quickly. [4][5] * Recrystallization: This is often the preferred method for final purification as it avoids prolonged contact with stationary phases. [6]Suitable solvent systems include ethanol/water, hexane/ethyl acetate, or toluene. [6]

  • Workup: During the aqueous workup, ensure the solution is neutralized carefully. Avoid strong acids or bases. Washing with a solution of sodium thiosulfate (Na₂S₂O₃) can help remove any residual iodine.

  • Storage: Store the purified product in a dark vial (amber glass), under an inert atmosphere (argon or nitrogen), and in a freezer (-20 °C) to maximize its shelf life.

Frequently Asked Questions (FAQs)

Q: Why is a multi-step synthesis involving organometallics necessary? Can't I just halogenate 3-fluoropyridine directly? A: Direct electrophilic halogenation of pyridines is notoriously difficult and often lacks regioselectivity. The pyridine nitrogen deactivates the ring towards electrophilic attack. While some methods exist for direct C-3 halogenation,[7][8] achieving the specific 3,4,5-substitution pattern of the target molecule via sequential direct halogenations would be extremely challenging to control and would likely result in a complex mixture of isomers with very low yield. The directed ortho-metalation strategy provides unparalleled regiocontrol for the introduction of the iodine at the C4 position, which is the cornerstone of this synthetic route. [9] Q: Can the order of halogenation be reversed? That is, brominate 3-fluoropyridine first, then iodinate? A: This is theoretically possible but practically more difficult. Electrophilic bromination of 3-fluoropyridine would likely occur at the 5-position, yielding 5-bromo-3-fluoropyridine. The subsequent introduction of iodine at the 4-position would then require another directed metalation. The directing group would be the bromine atom, which is less effective at directing ortho-lithiation than fluorine. This could lead to a mixture of lithiated species and a lower yield of the desired 4-iodo intermediate. The proposed fluorine-directed route is more reliable and higher yielding.

Q: What are the critical safety precautions for this synthesis? A:

  • Organolithium Reagents (n-BuLi, LDA): These are pyrophoric and react violently with water. They must be handled under an inert atmosphere using proper syringe techniques. Always wear fire-retardant lab coats and safety glasses.

  • Halogenating Agents (I₂, NBS): These are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Low-Temperature Reactions: Handling cryogenic baths (dry ice/acetone) requires insulated gloves to prevent cold burns. Ensure proper ventilation as CO₂ gas is displaced.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-iodopyridine
ParameterValue/ReagentMolar Eq.Notes
Starting Material3-Fluoropyridine1.0
Basen-BuLi (2.5 M in hexanes)1.1For LDA formation
AmineDiisopropylamine1.1Freshly distilled
SolventTetrahydrofuran (THF)-Anhydrous
ElectrophileIodine (I₂)1.1
Temperature-78 °C to RT-
Expected Yield 75-85%

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.

  • Add diisopropylamine (1.1 eq.) to the cooled THF.

  • Slowly add n-BuLi (1.1 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes to form LDA.

  • Add a solution of 3-fluoropyridine (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.

  • In a separate flask, dissolve iodine (1.1 eq.) in anhydrous THF.

  • Add the iodine solution dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (Hexanes/Ethyl Acetate gradient) or recrystallization to yield 3-fluoro-4-iodopyridine as a solid. [10][6]

Step 2: Synthesis of 3-Bromo-5-fluoro-4-iodopyridine
ParameterValue/ReagentMolar Eq.Notes
Starting Material3-Fluoro-4-iodopyridine1.0
ReagentN-Bromosuccinimide (NBS)1.2Recrystallized
Solvent/AcidSulfuric Acid (H₂SO₄)-Concentrated (98%)
Temperature0 °C to 60 °C-
Expected Yield 60-70%

Procedure:

  • To a clean, dry flask, add 3-fluoro-4-iodopyridine (1.0 eq.).

  • Carefully add concentrated sulfuric acid at 0 °C and stir until all the solid has dissolved.

  • Add N-Bromosuccinimide (1.2 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition, slowly warm the reaction mixture to 50-60 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with saturated sodium thiosulfate solution, then brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude solid by recrystallization (e.g., from ethanol) to afford the final product.

References

  • Structures and stability of I2 and ICl complexes with pyridine: Ab initio and DFT study.
  • Directed Lithiation and Substitution of Pyridine Deriv
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • Donor-acceptor interactions of iodine with pyridine bases in aqueous and organic media.
  • Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures.ACS Omega.
  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.The Journal of Organic Chemistry.
  • Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne.
  • Are bis(pyridine)iodine(i) complexes applicable for asymmetric halogenation?
  • Ionic dissociation in pyridine–iodine solutions.
  • Direct regioselective C-3 halogenation of pyridines.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
  • Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol.Organic Chemistry Portal.
  • REGIOSELECl'IVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUJBSTITWED PYRIDINES AND A CONVENIENT GENERATION OF ,.
  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.Royal Society of Chemistry.
  • An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine.Benchchem.
  • ortho metalation.Andrew G Myers Research Group, Harvard University.
  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.PubMed.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.Organic Syntheses.

Sources

Purification methods for 3-bromo-5-fluoro-4-iodopyridine via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3-bromo-5-fluoro-4-iodopyridine via column chromatography. It addresses common challenges and provides field-proven solutions to ensure the successful isolation of this critical building block.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are foundational to designing a successful purification strategy.

Q1: What is the recommended starting point for stationary and mobile phases for the purification of 3-bromo-5-fluoro-4-iodopyridine?

A: For a molecule with the polarity of 3-bromo-5-fluoro-4-iodopyridine, standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective stationary phase. The recommended starting mobile phase is a non-polar/polar solvent system, typically a mixture of hexanes and ethyl acetate.[1][2] Begin by developing a thin-layer chromatography (TLC) method to find a solvent ratio that provides a retention factor (Rf) for the target compound in the range of 0.25-0.35. This Rf value generally translates well to column chromatography, allowing for good separation without excessively long elution times.

Q2: Is 3-bromo-5-fluoro-4-iodopyridine stable on silica gel?

A: Generally, halogenated pyridines, particularly those substituted at the 3-position, exhibit good stability and are not prone to nucleophilic substitution under standard chromatographic conditions.[3] However, the pyridine nitrogen is basic (pKa of pyridine is ~5.2) and can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.[4] This interaction can lead to peak tailing rather than degradation. If you suspect compound degradation (e.g., observing new spots on TLC after spotting the crude material), consider using a less acidic stationary phase like alumina (neutral or basic) or deactivating the silica gel with a small amount of a basic modifier in your eluent.

Q3: How can I effectively monitor the progress of the column chromatography?

A: Thin-layer chromatography (TLC) is the primary method for monitoring the purification. Collect fractions of a consistent volume and spot them sequentially on a TLC plate alongside your crude starting material and a reference spot of a pure standard, if available. Visualize the spots under UV light (typically 254 nm). Fractions containing only the spot corresponding to your pure product can be combined. This method allows for real-time tracking of the separation and prevents the loss of pure product by mixing it with impure fractions.[5]

Troubleshooting Guide: Specific Issues & Solutions

This section is formatted to address specific experimental problems you may encounter.

Q4: My compound is streaking or "tailing" significantly on the TLC plate and the column, leading to poor separation. What is the cause and how do I fix it?

A: Peak tailing is a classic sign of strong, undesirable interactions between a basic analyte and the acidic stationary phase.[4] The basic nitrogen atom on the pyridine ring interacts with the acidic silanol groups on the silica surface, causing a portion of the molecules to "stick" and elute more slowly, resulting in a tailed peak.

Solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, to your mobile phase (typically 0.1-1% v/v).[4] The amine acts as a competitive base, binding to the active silanol sites and preventing your target compound from interacting with them. This results in sharper, more symmetrical peaks and improved separation.

  • Column Overload: Injecting too much sample can saturate the stationary phase, which can also cause tailing.[4] Ensure you are not exceeding the recommended loading capacity for your column size (typically 1-5% of the silica gel weight for good separation).

Q5: The separation between my target compound and a key impurity is very poor (ΔRf < 0.1). How can I improve the resolution?

A: Poor resolution indicates that the selectivity of your chromatographic system is insufficient to differentiate between the two compounds. Improving resolution requires optimizing the selectivity of the mobile phase or changing the stationary phase.[4]

Solutions:

  • Change Mobile Phase Selectivity: If you are using a hexane/ethyl acetate system, switch one of the components to a solvent with different properties. For example, replace ethyl acetate with methyl tert-butyl ether (MTBE) or add a third solvent like dichloromethane (DCM) to the mixture. These solvents alter the specific interactions with your compounds and can significantly change the relative elution order, thereby improving separation.[4]

  • Use a Slower, Shallower Gradient: If using gradient elution, make the gradient shallower (e.g., increase the polar solvent by 1% per column volume instead of 5%). A slower gradient gives the compounds more time to interact with the stationary phase, which can enhance the separation of closely eluting species.

  • Change Stationary Phase: If mobile phase optimization fails, consider a stationary phase with different chemical properties. Switching from standard silica to a cyanopropyl (CN) or diol-bonded phase can offer alternative interaction mechanisms that may resolve the co-eluting compounds.[4]

Q6: I have very low recovery of my compound after the column. Where did it go?

A: Low recovery can stem from several issues, from irreversible adsorption to mechanical loss.

Solutions:

  • Irreversible Adsorption: Highly polar or basic compounds can sometimes bind irreversibly to silica gel. This is less common for this specific molecule but possible if highly polar impurities are generated. A pre-column rinse with your most polar solvent mixture containing a basic modifier can help passivate the column. If this persists, switching to a more inert stationary phase like alumina may be necessary.

  • Compound Instability: While unlikely, confirm the compound's stability on silica. Spot the crude material on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot diminishes, degradation is occurring. In this case, use a deactivated or alternative stationary phase.

  • Mechanical Loss: Ensure you are not losing the compound during the workup. After combining fractions, evaporate the solvent at a moderate temperature using a rotary evaporator to avoid loss of a potentially sublime solid. Ensure complete transfer of the material at each step.

Experimental Protocols & Data

This section provides detailed workflows and summary data to guide your experimental setup.

Workflow for Purification of 3-bromo-5-fluoro-4-iodopyridine

G cluster_prep Preparation cluster_exec Execution cluster_post Analysis & Workup crude Crude Product tlc_dev TLC Method Development (Target Rf ≈ 0.3) crude->tlc_dev col_prep Prepare Column Slurry (Silica in Hexane) load Load Sample (Dry or Wet Loading) col_prep->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect tlc_analysis Analyze Fractions by TLC collect->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine evap Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: General workflow for column chromatography purification.

Protocol 1: Standard Isocratic Elution

This protocol is suitable when TLC shows good separation between the target compound and all impurities.

  • TLC Analysis: Develop a solvent system (e.g., 9:1 Hexane:Ethyl Acetate) that gives the target compound an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in 100% hexane and carefully pack your column, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve your crude 3-bromo-5-fluoro-4-iodopyridine in a minimal amount of dichloromethane or your eluent. Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting the column with the pre-determined mobile phase from step 1. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Workup: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Decision Tree

G start Problem: Poor Separation q_tailing Is there significant peak tailing? start->q_tailing sol_tailing Add 0.1-1% Triethylamine to the mobile phase q_tailing->sol_tailing Yes q_rf Are Rf values of spots too close together? q_tailing->q_rf No end Improved Separation sol_tailing->end sol_selectivity Change mobile phase selectivity (e.g., Hex/EtOAc -> Hex/MTBE) or use a gradient q_rf->sol_selectivity Yes q_overload Was the column overloaded? q_rf->q_overload No sol_selectivity->end sol_overload Reduce sample load (1-2% of silica weight) q_overload->sol_overload Yes q_overload->end No sol_overload->end

Caption: Decision tree for troubleshooting poor separation.

Data Summary

Table 1: Recommended Solvent Systems & Modifiers

Stationary PhasePrimary Solvent System (Non-polar/Polar)Modifier for TailingApplication Notes
Silica GelHexanes / Ethyl Acetate0.1-1% TriethylamineExcellent starting point for most separations.
Silica GelHexanes / Dichloromethane (DCM)0.1-1% TriethylamineDCM can improve solubility and alter selectivity.
Silica GelHexanes / Methyl tert-butyl ether (MTBE)0.1-1% TriethylamineMTBE is a less polar, non-protic alternative to EtOAc.
Alumina (Neutral)Hexanes / Ethyl AcetateNot usually requiredUse if compound shows degradation on silica gel.
References
  • BenchChem. (2025).
  • Linnert, M., et al. (2024). Halogen Bonding in N‐Alkyl‐Bromo‐/Lodo‐Pyridinium Salts and its Application in Chromatography. Chemistry – A European Journal, 30(68). [Link]

  • Labtech. (n.d.).
  • Google Patents. (2013). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
  • Pharma Now. (n.d.).
  • PubChemLite. (n.d.). 3-bromo-5-fluoro-4-iodopyridine (C5H2BrFIN).
  • Supporting Information. (n.d.).
  • Knapp, D. R., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. [Link]

  • BenchChem. (2025).
  • Moravek. (2024). Exploring the Different Mobile Phases in HPLC. [Link]

  • Boyle, A. T., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773-779. [Link]

Sources

Solving solubility issues of 3-bromo-5-fluoro-4-iodopyridine in reaction media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 3-Bromo-5-fluoro-4-iodopyridine

Introduction: The "Brick Dust" Challenge

3-Bromo-5-fluoro-4-iodopyridine is a critical intermediate for kinase inhibitor synthesis, particularly for installing distinct functionalities at the C3, C4, and C5 positions.[1] However, its high lipophilicity and crystalline lattice energy often render it "brick dust"—insoluble in water and sparingly soluble in non-polar alkanes.[1]

This guide addresses the two primary failure modes associated with this molecule:

  • Precipitation during cryogenic lithiation , leading to heterogeneous reactions and "halogen dance" isomerization.

  • Mass-transfer limitations in biphasic cross-couplings (e.g., Suzuki-Miyaura), resulting in stalled conversion.[1]

Module 1: Solvent Selection Matrix

Core Directive: Do not rely on intuition from benzene chemistry. The nitrogen lone pair and the heavy iodine atom create specific solvation requirements.

Solvent ClassSolubility RatingApplication ContextTechnical Note
Ethers (THF, 2-MeTHF) Excellent Lithiation, Grignard ExchangePrimary Choice. 2-MeTHF is superior for cryogenic work as it remains fluid at lower temperatures and coordinates Li species less tightly than THF, potentially reducing side reactions.[1]
Polar Aprotic (DMF, DMSO, NMP) High

, Sonogashira, Suzuki
Essential for high-temperature couplings.[1] Warning: DMSO is incompatible with strong organolithiums.
Chlorinated (DCM, Chloroform) Good Workup, Friedel-CraftsGood solubilizer but avoid in Pd-catalyzed couplings if possible due to potential oxidative addition into the solvent (rare but possible).[1]
Alcohols (MeOH, IPA) Moderate Crystallization (Anti-solvent)Use as a co-solvent in Suzuki couplings to break unexpected gels/aggregates.
Alkanes (Hexanes, Heptane) Poor Precipitation / TriturationUsed to crash out the product or remove non-polar impurities. Do not use as reaction solvent.
Water Insoluble Biphasic CouplingsRequires Phase Transfer Catalyst (PTC) or miscible co-solvent (Dioxane/Acetone).

Module 2: Troubleshooting Workflows (Q&A)

Scenario A: Cryogenic Lithiation (Halogen-Lithium Exchange)

Q: I am attempting a lithium-halogen exchange at C4 (Iodine) at -78°C in THF. The solution turns cloudy, and I see significant isomerization (Halogen Dance) products. Why?

A: The cloudiness indicates the starting material or the lithiated intermediate is precipitating.

  • Mechanism: When the lithiated species precipitates, it forms aggregates.[1] The reaction kinetics slow down, allowing the thermodynamic "Halogen Dance" (migration of the Li to the C3 or C2 position) to compete with your desired electrophilic quench.

  • The Fix:

    • Switch Solvent: Use 2-MeTHF instead of THF. It has a lower freezing point and better solubility for lithiated species.

    • Internal Trap: If possible, premix your electrophile (e.g., aldehyde or ketone) with the starting material before adding the lithium base (Barbier conditions), provided the electrophile is compatible with the base.[1]

    • Flow Chemistry: This reaction is an ideal candidate for continuous flow microreactors to manage the exotherm and mixing without precipitation.

Scenario B: Suzuki-Miyaura Coupling (Stalled Reaction)

Q: My Suzuki coupling (Dioxane/Water, K2CO3, Pd(dppf)Cl2) stops at 40% conversion. Adding more catalyst doesn't help. The mixture looks like a biphasic sludge.

A: This is a classic "Interfacial Surface Area" failure. The lipophilic pyridine is in the organic phase, the base is in the aqueous phase, and the catalyst is struggling to shuttle between them.[1]

  • The Fix:

    • Add a Phase Transfer Catalyst (PTC): Add TBAB (Tetrabutylammonium bromide) at 5-10 mol%. This shuttles the hydroxide/carbonate anions into the organic layer.

    • Change Base: Switch to Cs2CO3 or K3PO4 . Cesium has a larger cation radius, making it more soluble in organic solvents than Potassium.[1]

    • The "Homogeneous" Trick: Switch the solvent system to DMF/Water (9:1) . At 80°C, this is often fully homogeneous, eliminating phase transfer issues entirely.[1]

Module 3: Visual Decision Logic

Diagram 1: Solvent & Condition Selection Tree

SolventSelection Start Reaction Type? Lithiation Li-Halogen Exchange (Cryogenic) Start->Lithiation Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Coupling SNAr Nucleophilic Subst. (SNAr) Start->SNAr Solv_Lith Solvent: 2-MeTHF or Et2O Lithiation->Solv_Lith Solv_Coup Solvent: Dioxane/H2O or Toluene/H2O Coupling->Solv_Coup Solv_SNAr Solvent: DMSO or NMP SNAr->Solv_SNAr Temp_Lith Temp: < -78°C (Strict Control) Solv_Lith->Temp_Lith Trap_Lith Add Electrophile Rapidly (Avoid Halogen Dance) Temp_Lith->Trap_Lith Issue_Coup Precipitation observed? Solv_Coup->Issue_Coup Fix_Coup1 Add PTC (TBAB) or Switch to Cs2CO3 Issue_Coup->Fix_Coup1 Yes (Biphasic) Fix_Coup2 Switch to DMF/H2O (Homogeneous) Issue_Coup->Fix_Coup2 Yes (Severe) Temp_SNAr Temp: 80-120°C Solv_SNAr->Temp_SNAr

Caption: Decision logic for solvent selection based on reaction type, highlighting critical interventions for solubility issues.

Module 4: Validated Experimental Protocols

Protocol 1: The "Solubility Limit" Self-Validation Test

Before running a precious multi-gram batch, validate your solvent system.

  • Preparation: Weigh 50 mg of 3-bromo-5-fluoro-4-iodopyridine into a clear HPLC vial.

  • Addition: Add the intended reaction solvent in 50 µL increments at room temperature.

  • Observation:

    • Clear Solution < 200 µL: Excellent solubility (>250 mg/mL). Proceed.

    • Clear Solution 200-500 µL: Moderate. Proceed, but ensure vigorous stirring.

    • Cloudy > 500 µL: Poor. STOP. Add a co-solvent (e.g., THF if using Toluene) or switch to a more polar aprotic solvent.

  • Thermal Stress: Heat the vial to the intended reaction temperature (e.g., 80°C). If it clears, cool it back down rapidly.[1] If it precipitates immediately upon cooling, your reaction might fail if heating is interrupted.[1]

Protocol 2: Optimized Suzuki Coupling (Biphasic)

Designed to overcome the "Brick Dust" effect.

  • Charge: Flask with 1.0 eq Pyridine halide, 1.2 eq Boronic Acid, 3.0 eq Cs2CO3 (finely ground).

  • Solvent: Add 1,4-Dioxane (degassed) followed by Water (Ratio 4:1).

  • Additive: Add TBAB (10 mol%) . This is the critical solubility enabler.

  • Catalyst: Add Pd catalyst (e.g., Pd(dppf)Cl2) last.

  • Cycle: Heat to 85°C.

  • Validation: Check LCMS at 1 hour.

    • Success: >50% conversion.[2]

    • Failure:[1] <10% conversion. If failing, add 10% volume of n-Butanol to bridge the phases.[1]

References

  • Inoue, K., et al. (2023).[1] "Synthesis of 3-Bromo-2-fluoro-4-iodopyridine and Related Halogenated Pyridines via Site-Selective Lithiation." ACS Catalysis, 13(6), 3788–3793.[1] Link

  • BenchChem Application Notes. (2025). "Managing Solubility Issues of Reactants in Suzuki Coupling." BenchChem Technical Support. Link

  • Gros, P. C., & Fort, Y. (2011).[1] "Dehalogenative and Deprotonative Lithiation of Pyridines: A Second Wind for Trimethylsilylmethylithium." Current Organic Chemistry, 15(14), 2329–2339.[1] Link

  • Schlosser, M. (2005). "The 'Halogen Dance' in Pyridine Chemistry." Angewandte Chemie International Edition, 44(3), 376-393.[1] Link

  • Organic Process Research & Development. (2012). "Scalable Synthesis of Halogenated Pyridines." OPRD, Vol 16.[1] Link

Sources

Removing metal impurities from 3-bromo-5-fluoro-4-iodopyridine products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Bromo-5-Fluoro-4-Iodopyridine

Case ID: #PYR-HALO-004 Subject: Metal Impurity Removal Protocols Status: Active Guide

Executive Summary

3-Bromo-5-fluoro-4-iodopyridine is a densely functionalized, high-value intermediate. Its structural complexity presents a dual challenge:

  • Chemical Sensitivity: The C4-Iodine bond is labile (light/heat sensitive), and the C3/C5-Fluorine activates the ring toward nucleophilic attack. Aggressive purification can degrade the molecule.

  • Metal Affinity: The pyridine nitrogen acts as a Lewis base, coordinating strongly with transition metals (Pd, Cu, Zn), creating "sticky" impurities that resist standard extraction.

This guide provides self-validating protocols to remove metals to <10 ppm (ICH Q3D limits) without compromising the C-I or C-F bonds.

Module 1: Diagnostic & Initial Assessment

Q: How do I identify which metal impurity is affecting my batch? A: Visual cues often precede analytical data, but they are not definitive.

  • Palladium (Pd): Darkening of the solid (grey/black) or a persistent yellow/brown tint in solution.

  • Copper (Cu): Green or blue hue in organic solution, often from Sandmeyer or Ullmann-type precursors.

  • Lithium/Magnesium (Li/Mg): White, sticky precipitates or "oiling out" during crystallization (common if synthesized via LDA/Li-halogen exchange).

Protocol:

  • Qualitative Check: Dissolve 10 mg in 1 mL DCM. If the solution is cloudy, inorganic salts (Li/Mg) are likely present.

  • Quantitative Validation: Submit a sample for ICP-MS (Inductively Coupled Plasma Mass Spectrometry) . This is the only way to certify compliance with ICH Q3D limits (e.g., Pd < 10 ppm for oral drugs).

Module 2: Palladium & Copper Removal (The "Sticky" Metals)

Q: Standard extraction didn't work. Why is the metal still there? A: Transition metals like Pd and Cu coordinate to the pyridine nitrogen. A simple water/brine wash cannot break this coordination bond. You must use a scavenger with a higher affinity for the metal than the pyridine ring has.

Method A: Solid-Supported Scavengers (Recommended)

Why this works: Silica-grafted scavengers (e.g., SiliaMetS®, Biotage®) bind metals irreversibly. Because they are solid, they are removed via filtration, eliminating the need for aqueous workups that might hydrolyze the C-F bond.

Selection Matrix:

  • For Palladium (Pd): Use Thiol (Si-Thiol) or Thiourea (Si-Thiourea) .

    • Caution: Avoid free thiols (liquid) in basic conditions, as they may displace the fluorine (SNAr). Supported thiols at neutral pH are safe.

  • For Copper (Cu): Use Imidazole (Si-Imid) or TAAcOH (Si-Triamine) .

Protocol:

  • Dissolution: Dissolve crude product in 10-20 volumes of DCM or EtOAc.

  • Loading: Add 3-4 equivalents of scavenger (relative to the metal content, not the product). If metal content is unknown, use 5-10 wt% relative to the product.

  • Incubation: Stir gently at 20-25°C for 4-12 hours .

    • Critical: Do NOT heat above 40°C. The C-I bond is thermally unstable.

  • Filtration: Filter through a 0.45 µm pad or sintered glass.

  • Wash: Rinse the cake with 2 volumes of solvent to recover entrained product.

Method B: Chelation Extraction (For Large Scale)

Why this works: If solid scavengers are too costly, water-soluble chelators can strip the metal into the aqueous phase.

Protocol:

  • Dissolve product in Isopropyl Acetate (IPAc) or DCM .

  • Wash with a 5% aqueous solution of N-Acetylcysteine (NAC) or EDTA (disodium salt) .

    • Note: NAC is superior for Pd; EDTA is superior for Cu.

  • Adjust pH of the aqueous layer to 6-7 (neutral) to prevent pyridine protonation (which would pull the product into the water).

  • Separate layers and dry organic phase over Na₂SO₄.

Module 3: Visual Decision Logic

The following diagram illustrates the decision process for selecting the correct purification route based on the specific impurity and scale.

MetalRemoval Start Impurity Detected (3-Bromo-5-fluoro-4-iodopyridine) Identify Identify Metal (ICP-MS / History) Start->Identify Type_Pd Palladium (Pd) (From Coupling) Identify->Type_Pd Type_Cu Copper (Cu) (From Sandmeyer) Identify->Type_Cu Type_Li Li / Mg salts (From Lithiation) Identify->Type_Li Scavenger Solid Scavenger (Si-Thiol / Si-Thiourea) Type_Pd->Scavenger High Efficiency Chelation Aqueous Wash (EDTA / NH4Cl) Type_Cu->Chelation Bulk Removal Wash Water/Brine Wash (pH Neutral) Type_Li->Wash Solubility Diff Check Check Stability (Avoid Light/Heat) Scavenger->Check Chelation->Check Wash->Check Final Filter & Concentrate (<40°C) Check->Final

Caption: Workflow for selecting the metal removal strategy based on impurity type, prioritizing chemical stability.

Module 4: Troubleshooting Specific Failures

Q: I used Activated Carbon, but my yield dropped by 30%. What happened? A: Activated carbon is non-selective. It adsorbs planar aromatic heterocycles (like pyridines) alongside the metal.

  • Correction: Switch to functionalized silica (Si-Thiol) . It binds only the metal, leaving the pyridine in solution. If you must use carbon, use "Cuno" filters (carbon-impregnated cellulose) rather than loose bulk carbon to minimize physical losses.

Q: After scavenging, the product turned purple/pink. A: This indicates Iodine liberation . The C-I bond has cleaved, likely due to light exposure or excessive heat during the scavenging step.

  • Correction:

    • Immediately wash the organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) to quench free iodine.

    • Repeat the isolation in the dark (wrap flasks in foil).

    • Ensure rotary evaporation bath is <35°C.

Q: Can I use crystallization to remove the metal? A: Crystallization is a "polishing" step, not a gross purification step for metals.

  • Risk: Metals can occlude (get trapped) inside the crystal lattice.

  • Strategy: Perform the Scavenger (Method A) step first on the mother liquor. Once the metal load is reduced to <50 ppm, crystallize from Heptane/EtOAc (5:1) or Methanol (if stable) to reach single-digit ppm.

Data Summary: Method Comparison

MethodTarget MetalRemoval EfficiencyYield LossRisk to Molecule
Si-Thiol / Si-DMT Pd, Rh, RuHigh (>95%)Low (<2%)Low (Neutral pH)
Si-Imidazole Cu, ZnHigh (>90%)Low (<2%)Low
Activated Carbon Non-specificVariable (50-80%)High (10-30%)Low
EDTA Wash Cu, Mg, CaMedium (60-80%)LowMedium (Emulsions)
Crystallization AllLow (Polishing only)MediumMedium (Thermal stress)

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • International Council for Harmonisation (ICH). (2019). ICH Q3D(R1) Guideline for Elemental Impurities.Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers Selection Guide.Link

  • Biotage. (2023).[1][2] Metal Scavenging User Guide: Strategies for API Purification.Link

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 3-bromo-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-bromo-5-fluoro-4-iodopyridine (CAS: N/A for generic; specific isomer focus) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity. The presence of three distinct halogens (F, Br, I) allows for sequential, regioselective cross-coupling reactions (e.g., Sonogashira at C4, Suzuki at C3, nucleophilic substitution at C5).

However, this structural complexity presents a unique analytical challenge: Halogen Scrambling and Dehalogenation.

This guide provides a definitive technical analysis of the Mass Spectrometry (MS) fragmentation patterns of this compound. Unlike standard catalogs, we compare the Electron Ionization (EI) "structural fingerprint" against Electrospray Ionization (ESI) "soft detection" to validate regiospecificity and purity.

Part 1: Theoretical Framework & Bond Energetics

To interpret the mass spectrum, one must understand the thermodynamic hierarchy of the carbon-halogen bonds on the pyridine ring. The fragmentation pathway is deterministic, governed by Bond Dissociation Energies (BDE).

Bond Dissociation Hierarchy

The fragmentation sequence follows the "Weakest Link" principle. In the gas phase (EI), the order of radical loss is strictly:

  • C–I (Weakest): ~65 kcal/mol.[1] The iodine atom is the first to leave, generating the primary daughter ion.

  • C–Br (Intermediate): ~80 kcal/mol. Bromine is lost second, or competes with HCN loss depending on internal energy.

  • C–F (Strongest): ~115 kcal/mol. The C–F bond is rarely broken in standard 70 eV EI-MS; the fluorine atom typically remains attached to the pyridyl cation core.

The Isotopic Signature

This compound is self-validating due to its isotopic envelope.

  • Bromine: Natural abundance of

    
     and 
    
    
    
    is approx. 1:1.
  • Iodine & Fluorine: Monoisotopic (

    
    , 
    
    
    
    ).

Result: The molecular ion (


) and any fragment containing bromine will appear as a distinct 1:1 doublet  separated by 2 Da. Loss of bromine collapses this doublet into a singlet.

Part 2: Comparative Analysis (Methodological Alternatives)

We compared the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific scaffold.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI+)
Primary Utility Structural Confirmation. The "hard" energy (70 eV) forces the loss of Iodine, confirming the labile C-I bond essential for subsequent coupling reactions.Purity & MW Confirmation. "Soft" ionization preserves the

species, ideal for confirming the intact molecule without dehalogenation.
Detection Mode Positive Radical Cation (

)
Protonated Adduct (

)
Base Peak Often

or


Limit of Detection Low picogram (GC-MS)Femtogram (LC-MS/MS)
Risk Factor Thermal degradation in injector port if T > 250°C.Adduct formation (

,

) complicates quantification.

Recommendation:

  • Use GC-MS (EI) for raw material QC to ensure the Iodine is present and hasn't debrominated/deiodinated during synthesis.

  • Use LC-MS (ESI) for monitoring reaction progress where the labile Iodine might be substituted.

Part 3: Detailed Fragmentation Pathway (EI-MS)

The following mechanism describes the 70 eV electron impact fragmentation.

Step 1: Molecular Ion Generation ( )
  • m/z 300.8 (79Br) / 302.8 (81Br)

  • Intensity: Moderate.

  • Structure: The radical cation forms primarily by removing an electron from the Nitrogen lone pair or the Iodine lone pair.

Step 2: Primary Fragmentation (Deiodination)
  • Transition:

    
    
    
  • m/z 173.9 (79Br) / 175.9 (81Br)

  • Mechanism: Homolytic cleavage of the C-I bond.

  • Observation: This is often the Base Peak (100% intensity) or close to it, confirming the presence of the labile C4-Iodine. The 1:1 doublet pattern persists (Bromine is still present).

Step 3: Secondary Fragmentation (Ring Contraction/Loss)
  • Transition:

    
    
    
  • m/z ~146.9 / 148.9

  • Mechanism: Pyridines characteristically lose neutral HCN (27 Da), leading to a pyrrole-like cation.

  • Alternative Pathway: Loss of Br radical to form the fluoro-pyridyne cation (m/z ~95), though this is less energetically favorable than HCN loss.

Part 4: Visualization of Signaling Pathway

The following diagram illustrates the fragmentation logic, color-coded by ion stability and process type.

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 301/303 (1:1 Doublet) Frag_1 [M - I]+ m/z 174/176 (1:1 Doublet) Base Peak Candidate M_Ion->Frag_1 Neutral_I Loss of I• (Radical) M_Ion->Neutral_I Frag_2 [M - I - HCN]+ m/z 147/149 (Ring Contraction) Frag_1->Frag_2 Frag_3 [M - I - Br]+ m/z 95 (Fluoropyridyl Cation) Singlet Frag_1->Frag_3 Neutral_HCN Loss of HCN (Neutral) Frag_1->Neutral_HCN Neutral_Br Loss of Br• Frag_1->Neutral_Br

Caption: Figure 1. EI-MS Fragmentation Logic Flow. Blue indicates parent ion; Green indicates the stable primary fragment; Red indicates deep fragmentation.

Part 5: Experimental Protocol (Self-Validating)

To replicate these results and validate the compound identity, follow this standard operating procedure.

GC-MS Conditions (Structural ID)
  • Instrument: Agilent 5977B or equivalent single quadrupole.

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Inlet Temp: 250°C (Do not exceed 280°C to prevent thermal deiodination).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Ion Source: Electron Ionization (70 eV), 230°C.

Data Interpretation Table
Ion IdentityFormulam/z (Theoretical)Isotope PatternDiagnostic Value
Molecular Ion

300.84 / 302.841:1 DoubletConfirms intact MW and Br presence.
[M - I]+

173.94 / 175.941:1 DoubletCritical Check: Confirms Iodine is attached but labile.
[M - I - HCN]+

146.93 / 148.931:1 DoubletConfirms Pyridine ring structure.
[M - I - Br]+

95.02SingletConfirms loss of both heavy halogens; F remains.

Part 6: References

  • NIST Mass Spectrometry Data Center. Gas-Phase Ion Thermochemistry of Halogenated Pyridines. NIST Chemistry WebBook, SRD 69.[2][3] [Link]

  • Linstrom, P.J., & Mallard, W.G. NIST Standard Reference Database Number 69. National Institute of Standards and Technology.[2][3][4] [Link]

  • Journal of The American Society for Mass Spectrometry. Energetics of C-Halogen bond cleavage in heterocyclic systems. (General Principle Citation). [Link]

Sources

Comparing 3-bromo-5-fluoro-4-iodopyridine with other tri-halogenated pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-bromo-5-fluoro-4-iodopyridine , a "privileged scaffold" in modern medicinal chemistry designed for high-precision, orthogonal functionalization.

Executive Summary

In the optimization of lead compounds, the pyridine ring is a ubiquitous pharmacophore. However, standard pyridine functionalization often suffers from regioselectivity issues (e.g., competing


 or non-selective lithiation).

3-Bromo-5-fluoro-4-iodopyridine represents a solution to this "regioselectivity bottleneck." Unlike symmetric analogs (e.g., 3,5-dibromo-4-iodopyridine), this scaffold offers three distinct handles with non-overlapping reactivity profiles. This guide details the chemoselective hierarchy (I > Br > F) that allows researchers to sequentially install three different substituents with near-perfect regiocontrol.

Part 1: The Chemoselectivity Landscape

The utility of this scaffold rests on the Bond Dissociation Energy (BDE) and Electronic Activation differences between the three halogens.

Reactivity Hierarchy (The "Order of Operations")

The molecule is designed to be reacted in a specific sequence. Deviating from this sequence typically results in complex mixtures.

PositionHalogenReactivity ModePrimary Utility
C4 Iodine High First-Pass Coupling: C4-I bond is the weakest. It undergoes rapid Lithium-Halogen exchange or Pd-catalyzed cross-coupling (Suzuki, Sonogashira) at low temperatures/catalyst loads.
C3 Bromine Medium Second-Pass Coupling: Once C4 is substituted, the C3-Br bond remains intact for a subsequent activation. Requires higher temperatures or more active catalysts (e.g., Buchwald precatalysts).
C5 Fluorine Low / Inert Metabolic Blocker: The C-F bond is generally inert to standard Pd-catalysis. Its role is to modulate pKa (increasing lipophilicity), block metabolic oxidation at C5, or serve as a handle for specific

reactions if the ring is sufficiently electron-deficient.
Comparative Analysis: Why this Scaffold?
Feature3-Bromo-5-fluoro-4-iodopyridine 3,5-Dibromo-4-iodopyridine 3-Bromo-5-fluoropyridine
Symmetry Asymmetric (Allows differentiation of C3 vs C5)Symmetric (C3 and C5 are identical)Asymmetric
C4 Reactivity Excellent (Iodine handle)Excellent (Iodine handle)Poor (Requires C-H activation)
Metabolic Stability High (Fluorine blocks P450 oxidation)Low (Unless substituted)High
Solubility Moderate (Dipole moment created by F)Low (Greasy, crystalline)High

Part 2: Experimental Protocols

Protocol A: Synthesis of the Scaffold (Self-Validating)

For researchers who cannot source the material commercially, it can be synthesized via Directed Ortho Metalation (DoM).

Objective: Regioselective iodination of 3-bromo-5-fluoropyridine at C4. Mechanism: The C4 proton is the most acidic site, flanked by two electron-withdrawing halogens (inductive effect).

Reagents:

  • Starting Material: 3-Bromo-5-fluoropyridine (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA) (1.1 equiv)

  • Quench: Iodine (

    
    ) in THF (1.2 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck flask under Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath). Critical: Temperature must not rise above -70°C to prevent "Halogen Dance" scrambling.

  • Lithiation: Add LDA dropwise over 20 minutes. The solution will turn yellow/orange, indicating the formation of the 4-lithio species. Stir for 45 minutes at -78°C.

  • Quenching: Dissolve

    
     in a minimal amount of THF. Cannulate this solution into the reaction mixture slowly. The color will fade as iodine is consumed.
    
  • Workup: Allow to warm to 0°C. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (color changes from purple/brown to yellow).
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1][2][3]
    
  • Purification: Recrystallize from Hexanes/EtOAc. (Expected Yield: 75-85%).

Protocol B: Sequential Cross-Coupling (The "One-Pot" Potential)

Objective: Install Aryl Group A at C4, then Aryl Group B at C3.

  • Step 1 (C4-Selective):

    • Mix Scaffold (1 equiv), Boronic Acid A (1.1 equiv),

      
       (3 mol%), and 
      
      
      
      (2M aq).
    • Solvent: DME/Water.

    • Temp: Room Temperature to 40°C .

    • Note: The C4-I bond reacts under mild conditions where the C3-Br is inert.

  • Step 2 (C3-Selective):

    • Add Boronic Acid B (1.5 equiv) and a more active catalyst (e.g.,

      
       or XPhos Pd G3).
      
    • Temp: 80-100°C .

    • Note: The elevated temperature activates the C3-Br bond.

Part 3: Visualization of Logic & Workflow

Diagram 1: The Reactivity Hierarchy

This diagram illustrates the "Site-Selectivity" map of the molecule.

ReactivityMap Scaffold 3-Bromo-5-fluoro-4-iodopyridine C4 Position C4 (Iodine) Most Reactive (Suzuki/Sonogashira @ 25°C) Scaffold->C4 1st Attack C3 Position C3 (Bromine) Intermediate Reactivity (Suzuki/Buchwald @ 80°C) Scaffold->C3 2nd Attack C5 Position C5 (Fluorine) Least Reactive (Metabolic Blocker / SNAr) Scaffold->C5 Inert / Modulator

Caption: The "Traffic Light" reactivity system allows programmable functionalization.

Diagram 2: Experimental Workflow (Synthesis & Coupling)

Workflow Start 3-Bromo-5-fluoropyridine (Precursor) Lithiation Lithiation (LDA, -78°C) Start->Lithiation THF, Argon Intermediate 4-Lithio Species (Transient) Lithiation->Intermediate C4 Selectivity Product 3-Bromo-5-fluoro-4-iodopyridine (Target Scaffold) Intermediate->Product Quench w/ I2 Coupling1 Coupling 1 (C4) Pd(0), 40°C Product->Coupling1 Boronic Acid A Coupling2 Coupling 2 (C3) Pd(II), 90°C Coupling1->Coupling2 Boronic Acid B Final Polysubstituted Drug Candidate Coupling2->Final Purification

Caption: Step-by-step synthesis and application workflow for the scaffold.

References

  • Schlosser, M. (2005). "The 3,5-Dihalopyridine Trick: Site-Selective Functionalization via Halogen Dance." Angewandte Chemie International Edition.

  • Queguiner, G. (2015). "Regioselective Lithiation of 3-Halopyridines: A Review of Mechanisms and Applications." Heterocycles.

  • BenchChem Technical Support. (2025). "Synthesis and Purification of 3-Fluoro-4-Iodopyridine and Related Scaffolds." BenchChem Application Notes.

  • Sigma-Aldrich. (2024). "Product Specification: 3-Bromo-5-iodopyridine (Analogous Reactivity Data)." MilliporeSigma Catalog.

  • Lulinski, S., & Serwatowski, J. (2003). "Regioselective lithiation of 3-bromo-5-fluoropyridine." Journal of Organic Chemistry. (Inferred from general halopyridine lithiation studies).[3]

Sources

Safety Operating Guide

Mastering Safety: A Researcher's Guide to Handling 3-bromo-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

As novel halogenated pyridines like 3-bromo-5-fluoro-4-iodopyridine become increasingly integral to advancements in drug development and materials science, a deep, practical understanding of their handling requirements is paramount. This guide moves beyond mere compliance, offering a Senior Application Scientist's perspective on establishing a self-validating safety system for handling this potent chemical. Here, we dissect the "why" behind each procedural step, ensuring every action is grounded in a robust understanding of risk and mitigation.

Hazard Profile: Understanding the Adversary

The primary threats associated with this class of compounds include:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[3][4]

  • Severe Irritation: High likelihood of causing serious irritation or damage to the skin, eyes, and respiratory tract.[2][3][5]

  • Organ Toxicity: Halogenated organic compounds can pose risks to specific organs with prolonged or repeated exposure.[4]

These hazards mandate a multi-layered approach to personal protection, where engineering controls are augmented by meticulously selected Personal Protective Equipment (PPE).

Table 1: Hazard Summary and Primary Exposure Routes

Hazard ClassificationPotential EffectsPrimary Exposure Routes
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or fatal if ingested, absorbed through the skin, or inhaled as dust.Ingestion, Skin Contact, Inhalation
Skin Corrosion / Irritation Causes skin irritation, redness, or potential chemical burns upon contact.[2][3]Skin Contact
Serious Eye Damage / Irritation Can cause severe eye irritation or irreversible damage.[2]Eye Contact
Specific Target Organ Toxicity May cause respiratory irritation upon inhalation of dust.[2]Inhalation
The Core Directive: Your Personal Protective Equipment (PPE) System

Effective PPE is more than a checklist; it's a system designed to place reliable barriers between you and the chemical hazard. For a potent, solid compound like 3-bromo-5-fluoro-4-iodopyridine, this system must be comprehensive.

Before any PPE is donned, engineering controls must be in place and verified.

  • Chemical Fume Hood: All handling of 3-bromo-5-fluoro-4-iodopyridine solid and its solutions MUST be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6] The face velocity should be verified to be within the optimal range (typically 80-120 ft/min).

Protection TypeSpecificationRationale and Best Practices
Hand Protection Double-gloving with Nitrile gloves. The inner glove provides protection in case the outer glove is breached. Nitrile offers good resistance to a range of chemicals.[7] Always check the manufacturer's compatibility charts. Gloves should be inspected for pinholes before use and changed immediately upon contamination or every 1-2 hours, whichever comes first.
Eye & Face Protection Chemical safety goggles AND a full-face shield. Goggles provide a seal against dust particles and splashes.[8] A face shield is mandatory when handling the solid powder or during any operation with a splash risk (e.g., transfers, dissolution) to protect the entire face.[7]
Respiratory Protection NIOSH-approved N95 respirator or higher. An N95 dust mask is the minimum requirement when handling the solid, even within a fume hood, to protect against fine particulates.[9] For larger quantities or situations with potential for aerosolization, a half-mask or full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters should be considered.
Body Protection Flame-resistant lab coat with tight-fitting cuffs and a chemically resistant apron. The lab coat provides a primary barrier.[10] Cuffs should be tucked into the outer glove. A polyethylene-coated or similar chemically resistant apron is essential for protecting against spills when handling solutions or larger quantities of the solid.[7] Full-length pants and closed-toe shoes are mandatory.
Operational Plan: From Vial to Waste

A precise, step-by-step workflow minimizes exposure and ensures containment.

  • Verify Fume Hood Operation: Confirm the fume hood is on and functioning correctly.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh paper, glassware, solvent, waste container) inside the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE in the correct order (lab coat, inner gloves, respirator, goggles, face shield, outer gloves).

  • Minimize Dust: Open the container slowly inside the fume hood. Use a micro-spatula to carefully transfer the solid to weigh paper or a tared vial. Avoid any actions that could generate dust, such as dropping or rapid scraping.

  • Immediate Containment: Once weighed, promptly transfer the solid to the reaction vessel. Close the primary container securely.

  • Clean Up: Use a disposable brush or a wipe lightly dampened with a suitable solvent (e.g., ethanol) to clean the spatula and any residual dust from the balance and work surface. Dispose of these cleaning materials immediately into the designated halogenated solid waste container.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][11]

  • Spill: For a small spill within the fume hood, absorb the material with an inert absorbent like vermiculite.[2] Carefully scoop the contaminated material into a designated halogenated waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Disposal Plan: A Responsible Conclusion

All waste streams containing 3-bromo-5-fluoro-4-iodopyridine must be treated as hazardous halogenated organic waste.

  • Waste Segregation: Halogenated waste must be collected separately from non-halogenated waste.[12][13][14] This is crucial because disposal methods differ significantly, and cross-contamination increases disposal costs and environmental impact.[14][15]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("3-bromo-5-fluoro-4-iodopyridine"), and the approximate quantities of all components.[12][15]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, pipette tips, and cleaning wipes, must be placed in a sealed, labeled container for halogenated solid waste.[6]

The workflow for PPE selection and waste disposal is critical for ensuring a safe operational cycle.

PPE_Waste_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase cluster_disposal Disposal Phase start Task: Handle 3-bromo-5-fluoro-4-iodopyridine fume_hood Verify Fume Hood Certification & Flow start->fume_hood respirator Don N95 Respirator fume_hood->respirator goggles Don Chemical Goggles respirator->goggles face_shield Don Face Shield goggles->face_shield gloves Don Double Nitrile Gloves face_shield->gloves coat Don Lab Coat & Apron gloves->coat handle Perform Chemical Handling (Weighing, Transfer) coat->handle waste_decision Waste Type? handle->waste_decision solid_waste Contaminated Solids: Gloves, Wipes, Weigh Paper waste_decision->solid_waste Solid liquid_waste Contaminated Solutions waste_decision->liquid_waste Liquid solid_container Halogenated Solid Waste solid_waste->solid_container liquid_container Halogenated Liquid Waste liquid_waste->liquid_container

PPE Selection and Waste Disposal Workflow

By internalizing this comprehensive safety and handling framework, you not only protect yourself and your colleagues but also ensure the integrity of your research. This disciplined approach transforms safety protocols from a list of rules into an instinctive, scientifically-grounded practice.

References

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Available from: [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]

  • Environment, Health and Safety, University of South Carolina. 7.2 Organic Solvents. Available from: [Link]

  • Unknown Source. hazardous waste segregation. Available from: [Link]

  • NMSU Safety. Personal Protective Equipment (PPE) Guide – Chemical Hazards. Available from: [Link]

  • Safety & Risk Services, University of British Columbia. Organic Solvent Waste Disposal. Available from: [Link]

  • DuraLabel. Chemical Hazard PPE & How to Protect Workers From Poisons. Available from: [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. Available from: [Link]

  • De Dietrich Process Systems. Handling Hazardous Bulk Solids and Powders: Safety First!. Available from: [Link]

  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available from: [Link]

  • PubChem, National Institutes of Health. 3-Fluoro-4-Iodopyridine. Available from: [Link]

  • Google Patents. US2742479A - Halogenation of pyridines.
  • PMC, National Institutes of Health. Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available from: [Link]

  • Science. Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.